molecular formula C18H15BrN2O3 B5055062 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

Cat. No.: B5055062
M. Wt: 387.2 g/mol
InChI Key: AYXZBFOPXKCCIC-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity or as a probe to study biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide: can be compared to other spirocyclic compounds with similar structures, such as spirooxindoles and spiroisoquinolines.

    Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity, making them useful in drug discovery.

    Spiroisoquinolines: Similar to spirooxindoles, spiroisoquinolines have a spirocyclic core and are used in various chemical and biological applications.

Uniqueness

The uniqueness of 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

The compound 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide represents a novel structure that has garnered interest for its potential biological activities. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • Molecular Formula : C₁₅H₁₅BrN₂O₃
  • CAS Number : Not specifically listed but can be derived from its systematic name.

The structure includes a brominated phenyl group and a complex dioxo-spiro compound that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxolane and similar structures exhibit a range of biological activities including:

  • Antibacterial Activity : Many derivatives of dioxolanes have shown significant antibacterial effects against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Compounds similar to the one have been reported to possess antifungal properties against pathogens like Candida albicans .
  • Antineoplastic Activity : Some studies suggest potential anticancer properties due to the structural complexity of dioxolane derivatives .

Antibacterial and Antifungal Studies

A study focusing on 1,3-dioxolane derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their minimum inhibitory concentration (MIC) values:

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus625–1250
Compound BS. epidermidis500
Compound CP. aeruginosa1000
Compound DC. albicans250

These results indicate that the compound's structure may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Case Studies

  • Case Study on Antifungal Activity :
    • A series of dioxolane derivatives were tested against C. albicans, with most compounds showing significant antifungal activity. The study concluded that structural modifications could enhance efficacy .
  • Case Study on Anticancer Potential :
    • Another research effort evaluated the cytotoxicity of related compounds against various cancer cell lines. The results suggested that certain structural features of dioxolanes could lead to selective toxicity in cancer cells while sparing normal cells .

Properties

IUPAC Name

4-bromo-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-10-3-1-9(2-4-10)15(22)20-21-16(23)13-11-5-6-12(14(13)17(21)24)18(11)7-8-18/h1-6,11-14H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXZBFOPXKCCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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